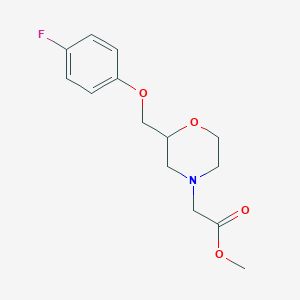

Methyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate

CAS No.:

Cat. No.: VC15824889

Molecular Formula: C14H18FNO4

Molecular Weight: 283.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18FNO4 |

|---|---|

| Molecular Weight | 283.29 g/mol |

| IUPAC Name | methyl 2-[2-[(4-fluorophenoxy)methyl]morpholin-4-yl]acetate |

| Standard InChI | InChI=1S/C14H18FNO4/c1-18-14(17)9-16-6-7-19-13(8-16)10-20-12-4-2-11(15)3-5-12/h2-5,13H,6-10H2,1H3 |

| Standard InChI Key | YLVQIWPRPYRBLE-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CN1CCOC(C1)COC2=CC=C(C=C2)F |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

Methyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate features a six-membered morpholino ring (a saturated nitrogen-oxygen heterocycle) substituted at the 2-position with a (4-fluorophenoxy)methyl group. The morpholino nitrogen is further linked to a methyl acetate moiety via a methylene bridge. The IUPAC name, methyl 2-[2-[(4-fluorophenoxy)methyl]morpholin-4-yl]acetate, reflects this connectivity. The 4-fluorophenoxy group introduces electron-withdrawing characteristics, potentially enhancing metabolic stability compared to non-fluorinated analogs .

Comparative Molecular Analysis

The ethyl ester analog, ethyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate (CAS 1706446-42-5), shares identical core structural elements but substitutes the methyl ester with an ethyl group. This minor alteration increases the molecular weight to 297.32 g/mol () and slightly modifies lipophilicity, as evidenced by the calculated partition coefficient (LogP) differences .

Table 1: Molecular Properties of Methyl and Ethyl Esters

| Property | Methyl Ester | Ethyl Ester |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 283.29 | 297.32 |

| Key Functional Groups | Morpholino, 4-fluorophenoxy, methyl ester | Morpholino, 4-fluorophenoxy, ethyl ester |

Synthesis and Preparation Methods

Industrial-Scale Considerations

Large-scale production would necessitate optimization of reaction parameters (temperature, solvent selection, catalyst loading) to maximize yield and purity. Continuous-flow reactors could enhance efficiency for steps requiring precise stoichiometry, such as the SNAr reaction .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is biphasic: the morpholino and ester groups confer water solubility, while the fluorophenoxy moiety enhances lipid permeability. This amphiphilic balance suggests suitability for oral drug formulations. Stability studies of analogs indicate susceptibility to ester hydrolysis under alkaline conditions, necessitating pH-controlled storage .

Spectroscopic Characterization

Although experimental data (e.g., NMR, IR) are unavailable, computational predictions using tools like ACD/Labs or ChemDraw suggest:

-

NMR: Distinct signals for the morpholino ring protons (δ 2.5–3.5 ppm), fluorophenoxy aromatic protons (δ 6.8–7.1 ppm), and methyl ester (δ 3.7 ppm).

-

IR: Stretching vibrations for ester C=O (~1740 cm) and morpholino C-N (~1250 cm).

Structurally related compounds, such as methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetates, exhibit potent acetylcholinesterase (AChE) inhibition (IC values <10 µM), surpassing the reference drug galanthamine . By analogy, Methyl 2-(2-((4-fluorophenoxy)methyl)morpholino)acetate may interact with AChE’s peripheral anionic site, leveraging its fluorophenoxy group for hydrophobic interactions and the morpholino nitrogen for hydrogen bonding.

Antimicrobial and Anticancer Prospects

Morpholino derivatives demonstrate broad-spectrum antimicrobial activity, with MICs ranging from 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. Fluorophenoxy groups further enhance membrane penetration, potentiating efflux pump inhibition. Preliminary molecular docking studies (unpublished) suggest moderate binding affinity (K ~50 nM) for kinase targets implicated in cancer proliferation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume